molecular formula C23H22N4O4S B2598233 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine CAS No. 1111316-60-9

3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine

Cat. No. B2598233
CAS RN: 1111316-60-9
M. Wt: 450.51
InChI Key: JUSLYMAZYMNTBH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a sulfanyl group linked to a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. This oxadiazole ring is further substituted with a 3,4-dimethoxyphenyl group. Another phenyl ring with an ethoxy substituent is also attached to the pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methoxy groups on the phenyl ring could potentially have interesting effects on the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the electronic properties of the functional groups would all play a role .

Scientific Research Applications

Heterocyclic Compounds Synthesis

Compounds related to 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine have been studied for their potential in synthesizing various heterocyclic compounds. These studies include the synthesis of quinoxaline, benzothiadiazine, benzoxadiazine, quinazolinone, imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, isoxazole, pyrazolo[3,4-d]pyridazine, and pyrrolidino[3,4-d]isoxazolin-4,6-dione derivatives, highlighting the chemical versatility and potential applications in material science and pharmacology (Zohdi, Osman, & Abdelhamid, 1997).

Pharmacological Evaluation

The pharmacological properties of derivatives of 1,3,4-oxadiazole and pyrazole, which are structurally related to the compound of interest, have been investigated. These studies encompass toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the compound's potential in the development of new therapeutic agents (Faheem, 2018).

Antimicrobial Activity

Compounds with structural similarities to 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine have shown significant potential in antimicrobial activity. This includes the synthesis and testing of various 1,3,4-oxadiazoles for antibacterial effectiveness, indicating the compound's relevance in addressing bacterial infections and resistance (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Molecular Structure Analysis

Research on the molecular structure of related compounds, such as 3-phenyl-4-{3-[(p-tolyloxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}sydnone, provides insights into their chemical behavior and potential applications in material science and drug development (Goh, Fun, Nithinchandra, & Kalluraya, 2010).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. If this compound has been designed as a drug, its mechanism of action would depend on the target it is intended to interact with .

Safety and Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve in vitro and in vivo testing to determine its efficacy and safety .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-4-30-17-8-5-15(6-9-17)18-10-12-22(26-25-18)32-14-21-24-23(27-31-21)16-7-11-19(28-2)20(13-16)29-3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSLYMAZYMNTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine

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